molecular formula C9H15N3O B577767 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole CAS No. 1226148-67-9

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole

Cat. No.: B577767
CAS No.: 1226148-67-9
M. Wt: 181.239
InChI Key: GLVWSYIZOMCMSB-UHFFFAOYSA-N
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Description

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with piperidine-4-carboxylic acid, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-1,2,4-oxadiazole: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole: Contains a methyl group instead of an ethyl group, which can influence its properties.

    5-Phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole: Contains a phenyl group, which can significantly alter its chemical and biological characteristics.

Uniqueness

5-Ethyl-3-(piperidin-4-yl)-1,2,4-oxadiazole is unique due to the presence of the ethyl group, which can influence its lipophilicity, steric properties, and overall reactivity. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-ethyl-3-piperidin-4-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(12-13-8)7-3-5-10-6-4-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVWSYIZOMCMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40733784
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226148-67-9
Record name 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40733784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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